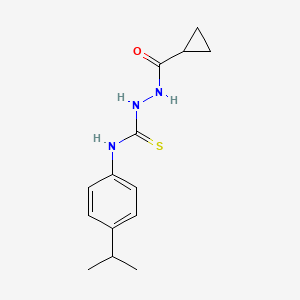
3,3-dimethyl-N-(2-methyl-3-nitrophenyl)butanamide
Übersicht
Beschreibung
3,3-dimethyl-N-(2-methyl-3-nitrophenyl)butanamide is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. This compound is also known as DMNB, and it has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Wirkmechanismus
The mechanism of action of DMNB is not fully understood, but it is believed to involve the binding of the compound to specific sites on proteins and enzymes. This binding can result in changes to the conformation and activity of the protein or enzyme, which can affect its function in various biological processes.
Biochemical and Physiological Effects
DMNB has been shown to have various biochemical and physiological effects, depending on the specific protein or enzyme it interacts with. For example, DMNB has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. DMNB has also been shown to affect the activity of ion channels and receptors in the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DMNB in lab experiments is its ability to act as a fluorescent probe, which allows for the visualization and tracking of protein-ligand interactions. Additionally, DMNB is relatively easy to synthesize and purify, which makes it a cost-effective tool for scientific research.
One limitation of using DMNB is its potential toxicity, which can affect the results of experiments. Additionally, DMNB may not be suitable for studying certain proteins or enzymes, as its binding affinity and specificity may vary depending on the target.
Zukünftige Richtungen
There are several potential future directions for research involving DMNB. One area of interest is the development of DMNB-based fluorescent probes for specific proteins or enzymes, which could be used to study their function in various biological processes. Additionally, DMNB could be used in the development of new drugs or therapies for various diseases, particularly those involving the nervous system.
Conclusion
In conclusion, DMNB is a chemical compound that has been of interest to scientists due to its potential applications in scientific research. It has been used in various experiments to study its mechanism of action, biochemical and physiological effects, and potential future directions for research. While there are limitations to its use, DMNB has the potential to be a valuable tool for studying proteins and enzymes in various biological processes.
Wissenschaftliche Forschungsanwendungen
DMNB has been used in various scientific research applications, particularly in the field of biochemistry and pharmacology. It has been used as a fluorescent probe to study the binding of ligands to proteins, and it has also been used to study the interactions between proteins and membranes. Additionally, DMNB has been used as a tool to study the structure and function of enzymes.
Eigenschaften
IUPAC Name |
3,3-dimethyl-N-(2-methyl-3-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-10(6-5-7-11(9)15(17)18)14-12(16)8-13(2,3)4/h5-7H,8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVHWUVBCFXSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)CC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B4821213.png)
![N-(4-chlorophenyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4821217.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide](/img/structure/B4821230.png)
![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-4-cyclopropyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4821236.png)
![N-[4-(aminocarbonyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4821244.png)
![methyl 1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B4821246.png)
![3-{3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxyphenyl}-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4821268.png)
![3-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B4821271.png)

![5-bromo-2-chloro-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4821280.png)

![2-[(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B4821310.png)